ethyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Ethyl 5-Bromo-4,6-dihydroxynicotinate, also known by its Chemical Abstracts Service number 89978-58-5, is a chemical compound with the molecular formula C₈H₈BrNO₄ and a molecular weight of 262.06 g/mol . This compound is primarily used in research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Bromo-4,6-dihydroxynicotinate is synthesized through a series of chemical reactions involving bromination and esterification. The typical synthetic route involves the bromination of 4,6-dihydroxynicotinic acid followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
While specific industrial production methods for Ethyl 5-Bromo-4,6-dihydroxynicotinate are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals and reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-4,6-dihydroxynicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Bromo-4,6-dihydroxynicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-4,6-dihydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-Dihydroxynicotinate: Similar structure but lacks the bromine atom.
Methyl 5-Bromo-4,6-dihydroxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 5-Bromo-4,6-dihydroxynicotinate is unique due to the presence of both bromine and hydroxyl groups on the nicotinate ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARPHZHORYBEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C(C1=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CNC(=C(C1=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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